2-(4-Methoxybenzoyl)indan-1,3-dione chemical structure and properties
2-(4-Methoxybenzoyl)indan-1,3-dione chemical structure and properties
An In-Depth Technical Guide to 2-(4-Methoxybenzoyl)indan-1,3-dione
Introduction: The Versatility of the Indan-1,3-dione Scaffold
The indan-1,3-dione framework is a privileged scaffold in the fields of medicinal chemistry, organic synthesis, and materials science.[1][2] As a rigid β-diketone fused to a benzene ring, its unique electronic and structural properties make it an exceptionally versatile building block.[1][3] The reactivity of the C2 methylene bridge, flanked by two carbonyl groups, allows for a wide array of chemical modifications, leading to a diverse library of derivatives.[1] These derivatives have demonstrated a remarkable spectrum of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor properties.[4]
Within this important class of molecules, 2-(4-Methoxybenzoyl)indan-1,3-dione stands out as a critical synthetic intermediate. Its structure incorporates the reactive indan-1,3-dione core acylated with a 4-methoxybenzoyl group. This substitution not only modifies the electronic properties of the core but also serves as a handle for constructing more complex heterocyclic systems. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and pivotal role in the development of novel therapeutic agents.
Chemical Structure and Physicochemical Properties
2-(4-Methoxybenzoyl)indan-1,3-dione is a triketone derivative whose structure and properties are a direct consequence of the interplay between the planar indan-1,3-dione nucleus and the appended 4-methoxybenzoyl moiety.
Molecular Structure
The systematic IUPAC name for this compound is 2-(4-methoxybenzoyl)-1H-indene-1,3(2H)-dione . Its structure is depicted below.
Caption: Chemical structure of 2-(4-Methoxybenzoyl)indan-1,3-dione.
Physicochemical and Spectroscopic Data
The properties of this compound are summarized in the table below. While specific experimental data for this exact derivative is not widely published, the data is compiled from closely related analogs and computational predictions.[5][6]
| Property | Value / Description | Reference / Note |
| IUPAC Name | 2-(4-methoxybenzoyl)-1H-indene-1,3(2H)-dione | - |
| CAS Number | 6563-71-9 | - |
| Molecular Formula | C₁₇H₁₂O₄ | - |
| Molecular Weight | 280.28 g/mol | - |
| Appearance | Expected to be a yellow or off-white solid | Based on related compounds |
| Melting Point | Not available. (Parent 2-benzoyl-1,3-indandione: 108-110 °C) | [6] |
| Solubility | Soluble in common organic solvents like DMSO, DMF, Chloroform. | General property of this class |
| ¹H NMR | Aromatic protons (8H, m); Methoxy protons (3H, s, ~3.9 ppm); Enol proton (1H, broad s, variable) | Predicted based on structure[7] |
| ¹³C NMR | Carbonyl carbons (>190 ppm); Aromatic carbons (110-165 ppm); Methoxy carbon (~55 ppm) | Predicted based on structure[5] |
| IR (cm⁻¹) | ~1720, ~1680 (C=O stretching); ~1600 (Aromatic C=C); ~1250 (C-O stretching) | Expected based on functional groups[8] |
| Mass Spec (m/z) | [M]+ at 280.07; Key fragments from loss of CO, OCH₃, and C₆H₄OCH₃ moieties | Predicted fragmentation pattern |
Note: Spectroscopic data are predictive and based on the analysis of similar structures. Experimental verification is required for definitive assignments.[5]
Synthesis of 2-(4-Methoxybenzoyl)indan-1,3-dione
The synthesis of 2-(4-methoxybenzoyl)indan-1,3-dione is analogous to the classical preparation of indan-1,3-dione derivatives, which typically involves a base-catalyzed Claisen condensation.[9] The key difference is the use of a methyl 4-methoxybenzoate precursor instead of an alkyl acetate and the omission of the final hydrolysis/decarboxylation step that would remove the acyl group.[2]
The causality of this synthesis relies on the generation of a carbanion from a suitable phthalide or related precursor, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl 4-methoxybenzoate. A subsequent intramolecular cyclization and rearrangement yields the target triketone.
Synthetic Workflow
The general synthetic strategy involves the condensation of a phthalate derivative with a 4-methoxyacetophenone derivative in the presence of a strong base like sodium methoxide, followed by an acidic workup.
Caption: General workflow for the synthesis of 2-(4-Methoxybenzoyl)indan-1,3-dione.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from the synthesis of similar 2-aroyl-1,3-indandiones.[9]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add anhydrous toluene (150 mL) and sodium hydride (60% dispersion in mineral oil, 2 eq.).
-
Addition of Reactants: In a separate flask, dissolve dimethyl phthalate (1 eq.) and 4-methoxyacetophenone (1.1 eq.) in anhydrous toluene (50 mL). Add this solution dropwise to the stirred sodium hydride suspension at room temperature under a nitrogen atmosphere.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for using heat is to overcome the activation energy for the condensation and drive the reaction to completion.
-
Quenching and Workup: Cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 10% hydrochloric acid until the mixture is acidic (pH ~2). This step protonates the resulting enolate to form the final triketone product.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(4-methoxybenzoyl)indan-1,3-dione.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of 2-(4-Methoxybenzoyl)indan-1,3-dione is dominated by its triketone nature. The proton on the C2 carbon is highly acidic and can be readily removed by a base, but its primary utility lies in serving as a precursor for heterocyclic synthesis.
Synthesis of Indenopyrazole Derivatives
A paramount application of 2-(4-methoxybenzoyl)indan-1,3-dione is its use as a key precursor in the synthesis of indenopyrazoles.[2][9] These fused heterocyclic systems are of significant interest in medicinal chemistry as they have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[4]
The reaction proceeds via an intramolecular cyclization upon treatment with hydrazine hydrate.[9] The hydrazine initially attacks one of the indan-1,3-dione carbonyls, followed by a condensation reaction with the benzoyl carbonyl, leading to the formation of the fused pyrazole ring.
Caption: Reaction pathway from 2-(4-Methoxybenzoyl)indan-1,3-dione to Indenopyrazoles.
This self-validating protocol—where the specific arrangement of the three ketone groups in the starting material is perfectly poised for cyclization with a dinucleophile like hydrazine—is a testament to the elegant design of this synthetic intermediate. The choice of hydrazine as the reagent is causal; its two nucleophilic nitrogen atoms are essential for forming the five-membered pyrazole ring.
Conclusion and Future Perspectives
2-(4-Methoxybenzoyl)indan-1,3-dione is more than just a complex organic molecule; it is a purpose-built intermediate for the construction of high-value, biologically active compounds. Its synthesis, while based on classical organic reactions, is a reliable method to access this versatile triketone. Its true value is realized in its efficient conversion to indenopyrazole scaffolds, providing researchers and drug development professionals with a direct route to potent CDK inhibitors and potential anticancer therapeutics.[2][9] Future research will likely focus on expanding the library of derivatives synthesized from this core, exploring different substitutions on both the indan and benzoyl rings to fine-tune biological activity and pharmacokinetic properties.
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